molecular formula C12H14Cl3NO B14352477 N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide CAS No. 90815-66-0

N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide

Cat. No.: B14352477
CAS No.: 90815-66-0
M. Wt: 294.6 g/mol
InChI Key: PMWNDSZNFHVSNK-UHFFFAOYSA-N
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Description

N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group and two chlorine atoms attached to a phenyl ring, along with a chloroacetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide typically involves the reaction of 4-tert-butyl-2,6-dichloroaniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent with specific therapeutic properties.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • N-(4-tert-Butyl-2,6-dichlorophenyl)-N-methylacetamide
  • N-(4-tert-Butyl-2,6-dichlorophenyl)-N-ethylacetamide
  • N-(4-tert-Butyl-2,6-dichlorophenyl)-N-propylacetamide

Comparison: N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts

Properties

CAS No.

90815-66-0

Molecular Formula

C12H14Cl3NO

Molecular Weight

294.6 g/mol

IUPAC Name

N-(4-tert-butyl-2,6-dichlorophenyl)-N-chloroacetamide

InChI

InChI=1S/C12H14Cl3NO/c1-7(17)16(15)11-9(13)5-8(6-10(11)14)12(2,3)4/h5-6H,1-4H3

InChI Key

PMWNDSZNFHVSNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1Cl)C(C)(C)C)Cl)Cl

Origin of Product

United States

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